N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide: is a complex organic compound belonging to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to inhibit their targets, which could suggest that this compound may also act as an inhibitor .
Biochemical Pathways
Related compounds with a [1,2,4]triazolo[1,5-a]pyrimidine structure have been associated with various biological activities, suggesting that this compound could potentially affect multiple pathways .
Result of Action
Compounds with a similar structure have been associated with various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic conditions. The fluorophenoxyethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivative.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the fluorophenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of the corresponding oxo derivative.
Reduction: : Formation of the corresponding amine derivative.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, including antifungal and antibacterial properties.
Medicine: : Explored for its potential use in the treatment of diseases such as Alzheimer's and tuberculosis.
Industry: : Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorophenoxyethyl group. Similar compounds include other triazolo[1,5-a]pyrimidines, which may have different substituents or functional groups, leading to variations in their biological activities.
List of Similar Compounds
Triazolo[1,5-a]pyrimidine derivatives: : Various derivatives with different substituents.
Fluorophenoxyethyl derivatives: : Compounds with similar fluorophenoxyethyl groups but different core structures.
Properties
IUPAC Name |
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11(24-13-6-4-12(17)5-7-13)14-8-9-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZKHDFZMABKW-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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